Epigeneticmultipleligand
Overview
Description
Epigeneticmultipleligand is a useful research compound. Its molecular formula is C19H12Br4O4 and its molecular weight is 623.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview of Epigenetic Multiple Ligands
The concept of epigenetic multiple ligands involves the development of compounds that can simultaneously modulate multiple epigenetic targets. This approach is relatively new and shows promise in addressing complex multifactorial diseases. Such ligands offer advantages like reduced risk of drug-drug interactions, minimized drug resistance, synergistic targeting of pathways, and effectiveness at lower concentrations. However, challenges remain in designing these compounds with high selectivity and efficiency without significant off-target effects (Álvarez et al., 2011).
Epigenetic Proteins as Targets in Ligand Discovery
Epigenetic proteins, particularly chromatin modifying enzymes, are significant targets in ligand discovery. The development of small molecules like JQ1, which competitively binds to bromodomains, demonstrates the potential of targeting epigenetic 'readers'. These discoveries underline the importance of developing chemical probes for epigenetic studies and potential therapeutic applications (Filippakopoulos et al., 2010).
Role in Cancer Research
Epigenetic modifications play a critical role in cancer research. The exploration of epigenetic changes, such as DNA methylation and histone modifications, has led to new insights into cancer pathogenesis and treatment strategies. The discovery of mutations in epigenetic machinery and the approval of epigenetic drugs for certain cancers have significantly impacted oncology (Rodríguez-Paredes & Esteller, 2011).
Understanding Complex Diseases
Epigenetic modifications are deeply involved in the regulation of gene expression and are key in understanding the mechanisms underlying complex diseases. The dynamic nature of epigenetic marks and their role in diseases, such as neurodegenerative disorders and autoimmune diseases, is an area of intense research, offering insights into pathogenesis and new therapeutic targets (Portela & Esteller, 2010).
Implications in Neurological Diseases
Epigenetic changes have significant implications in neurological diseases. For example, DNA methylation has been studied in the context of multiple sclerosis, indicating a pathogenic role in its development. Understanding these epigenetic modifications opens avenues for new biomarkers and therapeutic targets in neurological conditions (Zulet et al., 2017).
Properties
IUPAC Name |
(3Z,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1-,12-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDNMNJCJIIYJR-XUAHRNNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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